molecular formula C12H21FN2O B1476449 (3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone CAS No. 2097950-42-8

(3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone

Cat. No.: B1476449
CAS No.: 2097950-42-8
M. Wt: 228.31 g/mol
InChI Key: UQSFQXQQHDGOCQ-UHFFFAOYSA-N
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Description

The compound (3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone is a chemical compound with the molecular formula C12H21FN2O and a molecular weight of 228.31 g/mol. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been utilized in the synthesis and structural exploration of novel bioactive heterocycles. For instance, a related compound, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was prepared and its structure was characterized using various spectroscopic techniques and X-ray diffraction studies, indicating its potential antiproliferative activity (S. Benaka Prasad et al., 2018). Similarly, research has been conducted on the synthesis of related compounds, such as (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, highlighting its synthetic accessibility and potential applications (Zheng Rui).

Anticancer Activity

Another dimension of application involves exploring the anticancer effects associated with the piperidine framework. Compounds derived from modifications of the piperidine structure, such as (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives, have shown antiproliferative activity against human leukemia cells, suggesting their potential in cancer therapy (K. Vinaya et al., 2011).

Neuroprotective Activities

Moreover, compounds with structural similarities have been designed and synthesized, showing significant neuroprotective effects both in vitro and in vivo against glutamate-induced cell death and acute cerebral ischemia, respectively. This indicates the potential of such compounds for the development of new anti-ischemic stroke agents (Y. Zhong et al., 2020).

Corrosion Inhibition

Furthermore, piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on the corrosion of iron, showcasing their utility in materials science. Quantum chemical calculations and molecular dynamics simulations have been used to investigate these properties, providing insights into the effectiveness of these compounds as corrosion inhibitors (S. Kaya et al., 2016).

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as (3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone, is an important task of modern organic chemistry .

Mechanism of Action

Properties

IUPAC Name

[3-(fluoromethyl)piperidin-1-yl]-piperidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21FN2O/c13-8-10-4-3-7-15(9-10)12(16)11-5-1-2-6-14-11/h10-11,14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSFQXQQHDGOCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N2CCCC(C2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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